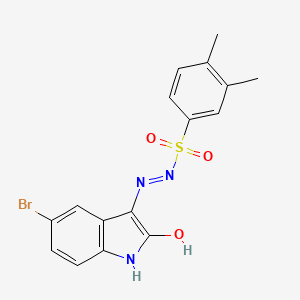![molecular formula C21H25N3O2 B6061214 N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B6061214.png)
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways and leading to the death of B-cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has been shown to have immunomodulatory and anti-inflammatory effects. In a study by Di Paolo et al., N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide was found to inhibit the activation of mast cells and the release of pro-inflammatory cytokines. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has also been shown to improve the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has several advantages for lab experiments, including its high selectivity and potency for BTK, as well as its ability to enhance the efficacy of other anti-cancer drugs. However, N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has some limitations, such as its low solubility in water and its potential toxicity to non-cancerous cells.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, the combination of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide with other anti-cancer drugs and immunomodulatory agents could be explored to enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide could lead to the discovery of new targets for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide involves several steps, starting from the reaction of 4-aminobenzoic acid with 4-nitrobenzoyl chloride to obtain 4-nitro-N-(4-carboxyphenyl)benzamide. This intermediate is then reduced with tin and hydrochloric acid to give N-(4-aminophenyl)-4-nitrobenzamide, which is further reacted with 3-methylpiperidine and formaldehyde to obtain N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In a study by Honigberg et al., N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide was found to inhibit BTK activity and downstream signaling pathways in CLL and NHL cells, leading to decreased cell viability and proliferation. N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-3-2-12-24(13-15)14-16-4-6-18(7-5-16)21(26)23-19-10-8-17(9-11-19)20(22)25/h4-11,15H,2-3,12-14H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMDVQPGYPITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-4-[(3-methylpiperidin-1-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-quinoxalinecarboxamide](/img/structure/B6061135.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6061143.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061154.png)
![2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide](/img/structure/B6061155.png)
![4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6061164.png)
![2-(1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6061182.png)
![N-benzyl-1'-[(methylthio)acetyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6061190.png)
![2-benzyl-6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B6061191.png)
![2-{1-[(4-methoxyphenyl)amino]propylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061193.png)
![6-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6061195.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-cyclohexyl-1,3,4-thiadiazol-2-amine](/img/structure/B6061199.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061200.png)
![5,5-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6061206.png)